N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)ethanediamide

Description

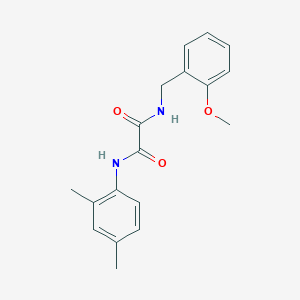

N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)ethanediamide is an ethanediamide derivative characterized by two aromatic substituents: a 2,4-dimethylphenyl group and a 2-methoxybenzyl group. The ethanediamide backbone (NH–CO–CO–NH) provides a planar, rigid structure that facilitates intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-8-9-15(13(2)10-12)20-18(22)17(21)19-11-14-6-4-5-7-16(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEPLHNRYPUWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide typically involves the reaction of 2,4-dimethylphenylamine with 2-methoxybenzylamine in the presence of an appropriate coupling agent. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry: Utilized in the production of specialty chemicals or as a precursor in the manufacture of polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-(2-methoxybenzyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallographic Stability : The ethanediamide backbone supports crystal lattice formation via C–H⋯N and π-π interactions, as observed in structurally related compounds like Amitraz .

- Activity Predictions : The methoxy group’s electron-donating nature may enhance interaction with cytochrome P450 enzymes, a common target in pesticidal agents .

- Synthetic Challenges : The compound’s aromatic substituents may complicate synthesis compared to simpler oxalamides, necessitating advanced coupling techniques .

Biological Activity

N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)ethanediamide is an organic compound belonging to the class of ethanediamides. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. The focus of this article is to explore its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.38 g/mol. The structure features a 2,4-dimethylphenyl group and a 2-methoxybenzyl group attached to the nitrogen atoms of the ethanediamide backbone. This specific arrangement of functional groups is believed to confer unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 302.38 g/mol |

| Functional Groups | Amide, Aromatic |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activity through competitive inhibition or act as a ligand for specific receptors. Its structural characteristics allow it to form hydrogen bonds and hydrophobic interactions, influencing target function and activity.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. In particular, studies have shown its potential effectiveness in inhibiting certain enzymes involved in inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This positions it as a candidate for further development in treating conditions characterized by excessive inflammation.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents points towards potential applications in combating bacterial infections.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Research Findings: Enzyme Interaction

In vitro assays revealed that the compound effectively inhibited specific enzymes linked to inflammatory responses. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory prostaglandins. This inhibition could translate into reduced inflammation and pain relief in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.